molecular formula C13H19BFNO2 B2988222 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester CAS No. 2377609-12-4

2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester

Cat. No. B2988222
CAS RN: 2377609-12-4
M. Wt: 251.11
InChI Key: FWFCTINWKHIBSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported show that it has a surprisingly small A-value (0.42 kcal mol−1; cf. Me is 1.7, OH is 0.87). The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .


Physical And Chemical Properties Analysis

The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Safety And Hazards

While specific safety and hazards information for 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester was not found, it’s important to note that similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on boronic esters like 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester could involve further exploration of their synthesis, particularly in the area of protodeboronation . Additionally, their role in Suzuki–Miyaura coupling reactions continues to be a significant area of study .

properties

IUPAC Name

4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCTINWKHIBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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